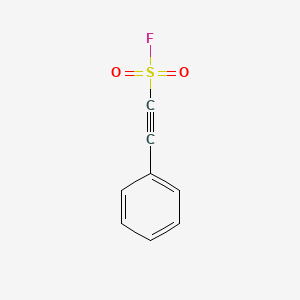
Phenylethynesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylethynesulfonyl fluoride is a chemical compound with the molecular formula C8H5FO2S . It is related to phenylmethylsulfonyl fluoride (PMSF), which is a known serine proteinase inhibitor .
Molecular Structure Analysis
The molecular structure of Phenylethynesulfonyl fluoride consists of a phenyl group (C6H5-) attached to an ethyne group (-C#C-), which is further connected to a sulfonyl fluoride group (-SO2F) .Physical And Chemical Properties Analysis
Phenylethynesulfonyl fluoride has a molecular weight of 184.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用
Serine Protease Inhibitor
PMSF is an irreversible serine protease inhibitor . It specifically recognizes and sulfonates the serine residue active site that determines enzyme activity . It can effectively inhibit enzymes like chymotrypsin, trypsin, and thrombin .
Protein Degradation Prevention
PMSF is often added to the lysis buffer before cell or tissue lysis to prevent protein degradation . This is particularly useful in the preparation of protein extracts from tissues and cells prior to Western blotting .
Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
PMSF also acts as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down fatty acid amides, including anandamide, a messenger molecule that plays a role in pain, depression, appetite, memory, and fertility.
Inhibitor of Acetylcholinesterase
PMSF is an irreversible cholinesterase inhibitor . It has been used as a tracer for mapping acetylcholinesterase (AchE) in vivo in brain and other organs .
Inhibitor of Cysteine Proteases
PMSF inhibits the cysteine protease papain . The inhibitory activity of PMSF on papain can be reversed by DTT (Dithiothreitol) .
Inhibitor of Cholesterol Esterase (CE) and Pseudocholinesterase (PCE)
PMSF has been used as an inhibitor of cholesterol esterase (CE) and pseudocholinesterase (PCE) . These enzymes play a crucial role in lipid metabolism.
Use in Cell Fractionation
PMSF has been used in cell fractionation . This process is used to separate cellular components while preserving individual functions of each component.
Use in Nuclear Protein Extraction
PMSF has been used as a supplement in nuclear protein extraction . This process is used to isolate nuclear proteins from cells for various research applications.
作用機序
Target of Action
Phenylethynesulfonyl fluoride (PMSF) primarily targets serine proteases . These enzymes play a crucial role in various cellular processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
PMSF acts as an irreversible inhibitor of serine proteases . It specifically reacts with the active site serine residue in serine hydrolases . This specificity is due to the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . The result is the formation of an irreversible enzyme-PMS complex .
Biochemical Pathways
PMSF affects the biochemical pathways involving serine proteases. By inhibiting these enzymes, PMSF can impact processes such as protein digestion, immune response, and blood clotting . The exact downstream effects would depend on the specific serine protease being inhibited and its role in the organism’s physiology.
Pharmacokinetics
It’s known that pmsf is unstable in aqueous solutions, with a short half-life . Its stability improves in non-aqueous solutions such as isopropanol, ethanol, methanol, or 1,2-propanediol . These properties likely impact the bioavailability of PMSF, but more research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of PMSF’s action is the inhibition of serine proteases, leading to a decrease in the processes these enzymes facilitate . For example, in the context of a laboratory, PMSF is often used in cell lysate preparation to prevent protein degradation .
Action Environment
The action of PMSF is influenced by environmental factors such as pH and temperature . For instance, PMSF is almost completely degraded after 1 day at 4˚C, pH 8 . Therefore, these factors must be carefully controlled to maintain the efficacy and stability of PMSF.
特性
IUPAC Name |
2-phenylethynesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFTGFTYXBVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethynesulfonyl fluoride | |
CAS RN |
1934612-54-0 |
Source


|
| Record name | phenylethynesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

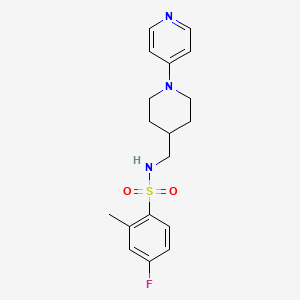
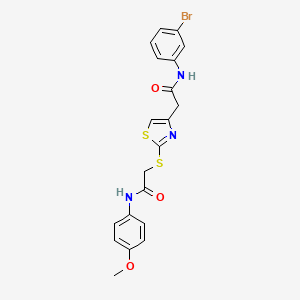
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)
![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)

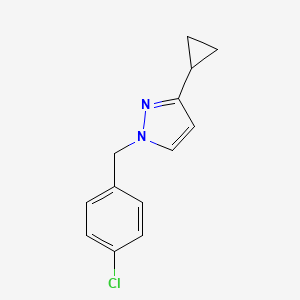
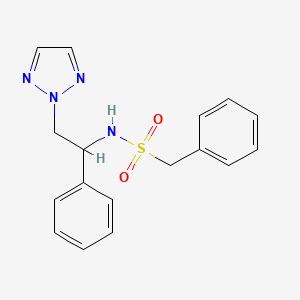
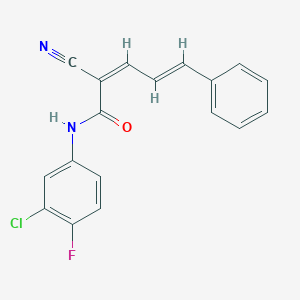
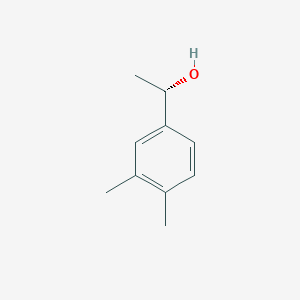
![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)
![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)
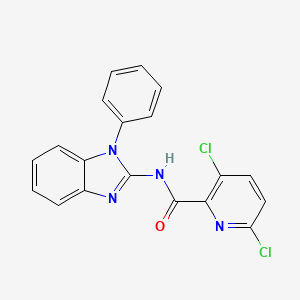
![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)
